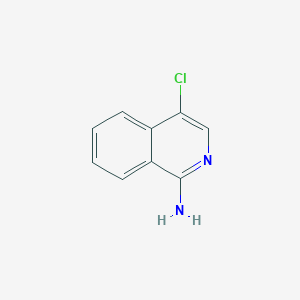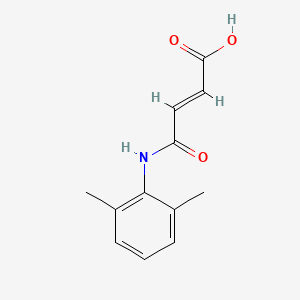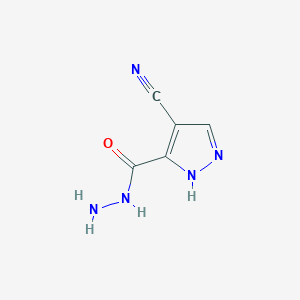
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
Vue d'ensemble
Description
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is a useful research compound. Its molecular formula is C14H10N2O7 and its molecular weight is 318.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5973. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensor for Iron Ions
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde (DPE-I) shows significant potential as a chemosensor for iron (Fe3+) ions. It exhibits selective fluorescence quenching when complexed with Fe3+ ions, due to a photon-induced electron transfer mechanism between Fe3+ and the ligand's π-electron system. This characteristic makes it suitable for detecting Fe3+ in various applications, particularly in spectrofluorimetric studies (Sharma, Chhibber, & Mittal, 2015).
Thermometric Determination of Aromatic Aldehydes
The compound has been utilized in the thermometric determination of aromatic aldehydes. It serves as a standard aldehyde in titration processes involving 2,4-dinitrophenylhydrazine, demonstrating its utility in analytical chemistry for the precise quantification of aldehyde concentrations (Bark & Bate, 1971).
Structural and Crystallographic Studies
This compound and its derivatives have been the subject of extensive structural and crystallographic studies. These studies focus on understanding different conformations, hydrogen-bonding patterns, and molecular interactions, which are vital for the development of new materials and pharmaceuticals (Gomes et al., 2018).
Synthesis of Derivatives and Complexes
The synthesis of various derivatives of this compound has been a significant area of research. These derivatives are synthesized for potential applications in areas such as liquid crystal technology, pharmaceuticals, and materials science. The synthesis processes and the characterization of these derivatives provide insights into their potential applications (Yong-zhong, 2011).
Molecular Docking Investigations
The compound and its analogs have been studied for molecular docking behaviors, particularly for their inhibitory activity on tyrosinase, an enzyme involved in melanin production. These studies are crucial for understanding the compound's potential use in treating hyperpigmentation disorders and in the food industry for preventing browning (Ghalla et al., 2018).
Synthesis of Vanillin
Vanillin synthesis, a significant area in flavor and fragrance chemistry, involves the use of this compound as an intermediate. Research in this domain contributes to the development of synthetic routes for producing vanillin, an essential component in the food and perfume industries (Ju & Xin, 2003).
Electrophilic Substitution Studies
The compound is also studied in the context of regioselective reductive electrophilic substitution, providing insights into its reactivity and potential applications in synthetic organic chemistry (Azzena et al., 1992).
Anticancer Research
In anticancer research, derivatives of this compound have been synthesized and tested for their effectiveness against cancer cells. This research contributes to the development of new anticancer drugs and therapies (Lawrence et al., 2003).
Antioxidant Activity
The compound and its derivatives have been evaluated for their antioxidant activity. This research is significant for developing new antioxidants, which are crucial in preventing oxidative stress-related diseases (Rijal, Haryadi, & Anwar, 2022).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-d-mannopyranoside, have been found to target beta-mannosidase .
Mode of Action
It’s known that 2,4-dinitrophenol, a compound with a similar structure, acts as an oxidative phosphorylation uncoupling agent . This suggests that 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde might interact with its targets in a similar manner, leading to changes in cellular energy production.
Biochemical Pathways
Based on the mode of action of similar compounds, it may affect pathways related to energy production and metabolism .
Pharmacokinetics
Research on similar compounds like 2,4-dinitrophenol has shown significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular energy production and metabolism .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to thioredoxin reductase (TrxR), an enzyme that plays a vital role in cellular redox homeostasis. The compound has been shown to inhibit TrxR activity, leading to disruptions in the redox balance within cells . Additionally, this compound interacts with other proteins involved in oxidative stress responses, further highlighting its importance in biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting the redox balance and triggering oxidative stress pathways. This leads to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in programmed cell death. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of thioredoxin reductase, inhibiting its enzymatic activity. This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, this compound can modulate the activity of other redox-sensitive proteins, further amplifying its effects on cellular redox homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent alterations in cellular function. These findings underscore the importance of considering temporal effects when using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild oxidative stress without causing significant toxicity. At higher doses, this compound can lead to severe oxidative damage, resulting in cellular dysfunction and tissue injury. These dose-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox homeostasis and oxidative stress responses. The compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the levels of key metabolites involved in redox balance. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution properties are critical for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with redox-sensitive proteins and enzymes. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Propriétés
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c1-22-14-6-9(8-17)2-4-13(14)23-12-5-3-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBFMDNZSIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278072 | |
| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-30-6 | |
| Record name | NSC5973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3S,3aR,6aS)-5-(2,4-dichlorophenyl)-2-methyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3032638.png)
![[[5-Chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3032639.png)

![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)

![2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride](/img/structure/B3032644.png)
